1,2-Diiodoethene
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Overview
Description
It exists in two geometric isomers: cis-1,2-diiodoethene and trans-1,2-diiodoethene . This compound is characterized by the presence of two iodine atoms attached to a carbon-carbon double bond, making it a valuable reagent in organic synthesis.
Preparation Methods
1,2-Diiodoethene can be synthesized through several methods:
Reaction of Ethylene with Iodine: The most common method involves the reaction of ethylene (C₂H₄) with iodine (I₂) to produce this compound. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) under controlled conditions.
Halogen Exchange Reaction: Another method involves the halogen exchange reaction between 1,2-dichloroethane and sodium iodide in the presence of a catalyst like tetrabutylammonium iodide in dimethylformamide (DMF).
Reaction of Ethylene Glycol with Hydroiodic Acid: This method involves heating ethylene glycol with hydroiodic acid to produce this compound.
Chemical Reactions Analysis
1,2-Diiodoethene undergoes various chemical reactions, including:
Dehydroxy-Iodination: It can be used as an iodine source for the dehydroxy-iodination of alcohols.
Scientific Research Applications
1,2-Diiodoethene has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of samarium(II) iodide and ytterbium(II) iodide, which are important reducing agents in organic synthesis.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the preparation of materials with specific properties, such as regioselective homopropargyl alcohols.
Mechanism of Action
The mechanism of action of 1,2-diiodoethene involves its ability to act as a source of iodine atoms in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction it undergoes. For example, in the reduction reaction with samarium(II) iodide, this compound donates iodine atoms to form samarium(II) iodide and ethylene .
Comparison with Similar Compounds
Properties
IUPAC Name |
1,2-diiodoethene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2I2/c3-1-2-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOGMKGEVNGRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2I2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871779 |
Source
|
Record name | 1,2-Diiodoethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20244-70-6 |
Source
|
Record name | Ethene, 1,2-diiodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20244-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diiodoethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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